Sodium 3-sulfobenzoate, with the chemical formula and CAS number 17625-03-5, is classified as an aromatic sulfonic acid salt. It is a white to off-white crystalline powder that is highly soluble in water. The compound serves as a reagent in various chemical processes and is utilized across multiple industries, including pharmaceuticals, textiles, and cosmetics .
Sodium 3-sulfobenzoate can be synthesized through several methods:
The molecular structure of sodium 3-sulfobenzoate features a benzoate moiety with a sulfonic acid group positioned at the meta position relative to the carboxylate group. Its structural representation can be denoted as:
Sodium 3-sulfobenzoate participates in various chemical reactions:
Sodium 3-sulfobenzoate acts as a structural analog of glutamate, influencing various biochemical pathways. Its mechanism involves interactions with biological systems where it may modulate enzyme activities or serve as a stabilizing agent in drug formulations.
Sodium 3-sulfobenzoate has numerous scientific applications:
Sodium 3-sulfobenzoate (CAS Registry Number: 17625-03-5) is an aromatic sulfonate salt with the molecular formula C7H5NaO5S and a molecular weight of 224.17 g/mol. Its systematic IUPAC name is sodium 3-carboxybenzenesulfonate. Common synonyms include 3-sulfobenzoic acid sodium salt and 3-carboxybenzenesulfonic acid sodium salt. The structure features a benzene ring substituted at the meta-position by a carboxylate (-COO−) group and a sulfonate (-SO3−) group, with the sodium cation neutralizing the anionic charge of the sulfonate group. The carboxylate group may remain protonated or deprotonated depending on pH, but the compound is typically isolated as the sodium sulfonate salt [1] [2] [9].
Nuclear Magnetic Resonance (NMR) Spectroscopy:The 1H NMR spectrum (referenced in D2O) exhibits four distinct proton resonances corresponding to the benzene ring’s inequivalent hydrogen atoms. The expected signals and their assignments are detailed in Table 1 [6].
Table 1: 1H NMR Spectral Assignments
Chemical Shift (δ, ppm) | Proton Position | Multiplicity |
---|---|---|
8.10 | H2 | Singlet |
7.85 | H4 | Doublet |
7.65 | H6 | Doublet |
7.55 | H5 | Triplet |
Fourier-Transform Infrared (FTIR) Spectroscopy:Key vibrational modes confirm the presence of both carboxylate and sulfonate functional groups. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO−) appear near 1550 cm−1 and 1400 cm−1, respectively. The sulfonate group (SO3−) shows strong asymmetric S=O stretches at 1180–1200 cm−1 and symmetric stretches at 1040–1060 cm−1. The absence of a broad O-H stretch above 3000 cm−1 supports the salt form [2].
Mass Spectrometry (MS):High-resolution mass spectrometry (HRMS) under negative ion conditions yields a major peak at m/z 201.9802 (calculated for [C7H4O5S]−: 201.9807), corresponding to the deprotonated 3-sulfobenzoic acid anion. The sodium adduct [C7H4NaO5S]− appears at m/z 223.9755 [8].
Sodium 3-sulfobenzoate forms coordination polymers and supramolecular networks through interactions involving its sulfonate and carboxylate groups. Single-crystal X-ray diffraction studies reveal diverse coordination modes depending on the metal center and co-ligands. Key structural features include:
Table 2: Crystallographic Parameters in Silver Coordination Polymers
Complex | Coordination Mode of 3-sb | Key Structural Features |
---|---|---|
[Ag2Na2(3-sb)2(H2O)7]n | μ4-bridging via SO3 and COO groups | 3D framework with Ag-O bonds (2.36–2.48 Å) |
[Ag2(3-sb)(apy)]n | SO3 binds one Ag; COO binds two Ag | 2D layers with π-stacking and Ag···Ag interactions (3.21 Å) |
[Ag(3-sb)(bpe)(H2O)]n | SO3 binds Ag; COO uncoordinated | 1D chains with Ag-N bonds (2.15 Å) |
The compound decomposes above 300°C and is highly soluble in water (25 mg/mL), yielding clear, colorless solutions. Solid-state packing is stabilized by Ag···O argentophilic interactions, hydrogen bonding involving water molecules, and π-π stacking between aromatic rings. These interactions significantly influence the material’s conductivity and thermal stability [4] [8].
Density Functional Theory (DFT) Calculations:Geometric optimization and electronic structure analysis using the B3LYP/6-311++G(d,p) basis set provide insights into the gas-phase conformation and reactivity. Key findings include:
Molecular Docking Studies:Sodium 3-sulfobenzoate serves as a ligand precursor in bio-relevant complexes. Docking simulations against SARS-CoV-2 main protease (PDB ID: 6Y84) and α-amylase (PDB ID: 1SMD) reveal moderate binding affinity (ΔG ≈ −5.5 kcal/mol), facilitated by:
Computational Note: The docking validity was confirmed via re-docking co-crystallized ligands (RMSD < 2.0 Å), ensuring predictive reliability for novel inhibitor design [5].
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